(S)-(-)-5-fluorowillardiine (S)-(-)-5-fluorowillardiine 3-(5-fluorouracil-1-yl)-L-alanine is an alanine derivative that is L-alanine bearing a 5-fluorouracil-1-yl substituent at position 3. A more potent and selective AMPA receptor agonist (at hGluR1 and hGluR2) than AMPA itself (Ki = 14.7, 25.1, and 1820 nM for hGluR1, hGluR2 and hGluR5 respectively). It has a role as an AMPA receptor agonist. It is an organofluorine compound, a non-proteinogenic L-alpha-amino acid and a L-alanine derivative. It is functionally related to a uracil.
Brand Name: Vulcanchem
CAS No.: 140187-23-1
VCID: VC0002812
InChI: InChI=1S/C7H8FN3O4/c8-3-1-11(2-4(9)6(13)14)7(15)10-5(3)12/h1,4H,2,9H2,(H,13,14)(H,10,12,15)/t4-/m0/s1
SMILES: C1=C(C(=O)NC(=O)N1CC(C(=O)O)N)F
Molecular Formula: C7H8FN3O4
Molecular Weight: 217.15 g/mol

(S)-(-)-5-fluorowillardiine

CAS No.: 140187-23-1

VCID: VC0002812

Molecular Formula: C7H8FN3O4

Molecular Weight: 217.15 g/mol

* For research use only. Not for human or veterinary use.

(S)-(-)-5-fluorowillardiine - 140187-23-1

Description

(S)-(-)-5-Fluorowillardiine is a synthetic compound known for its potent and selective agonistic activity on AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors. These receptors are crucial for fast excitatory synaptic transmission in the mammalian brain, playing a significant role in synaptic plasticity, learning, and memory . The compound is synthesized as two distinct isomers, R and S, with the S-isomer being the active form.

Biological Activity

(S)-(-)-5-Fluorowillardiine is a highly potent and selective AMPA receptor agonist. It is more potent than AMPA itself, with an EC₅₀ value of approximately 1.5 µM, making it seven times more potent than AMPA and 30 times more potent than willardiine . The compound's ability to activate AMPA receptors without significant activity on kainate receptors makes it a valuable tool for studying AMPA receptor-mediated synaptic transmission.

CompoundEC₅₀ ValuePotency Relative to AMPA
(S)-5-Fluorowillardiine1.5 µM7 times more potent
AMPA11 µMBaseline
Willardiine45 µM30 times less potent

Research Applications

(S)-(-)-5-Fluorowillardiine is used in neuroscience research to study the role of AMPA receptors in synaptic plasticity and neurological disorders. Its high potency and selectivity make it an ideal compound for investigating AMPA receptor function in both in vitro and in vivo models.

CAS No. 140187-23-1
Product Name (S)-(-)-5-fluorowillardiine
Molecular Formula C7H8FN3O4
Molecular Weight 217.15 g/mol
IUPAC Name (2S)-2-amino-3-(5-fluoro-2,4-dioxopyrimidin-1-yl)propanoic acid
Standard InChI InChI=1S/C7H8FN3O4/c8-3-1-11(2-4(9)6(13)14)7(15)10-5(3)12/h1,4H,2,9H2,(H,13,14)(H,10,12,15)/t4-/m0/s1
Standard InChIKey DBWPFHJYSTVBCZ-BYPYZUCNSA-N
Isomeric SMILES C1=C(C(=O)NC(=O)N1C[C@@H](C(=O)O)N)F
SMILES C1=C(C(=O)NC(=O)N1CC(C(=O)O)N)F
Canonical SMILES C1=C(C(=O)NC(=O)N1CC(C(=O)O)N)F
Synonyms (S)-2-amino-3-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid
Reference [1]. Hawkinson JE, et al. Effects of thiocyanate and AMPA receptor ligands on (S)-5-fluorowillardiine, (S)-AMPA and (R,S)-AMPA binding. Eur J Pharmacol. 1997 Jun 25;329(2-3):213-21. [2]. Kessler M, et al. Use of [3H]fluorowillardiine to study properties of AMPA receptor allosteric modulators. Brain Res. 2006 Mar 3;1076(1):25-41. [3]. Rembach A, et al. Antisense peptide nucleic acid targeting GluR3 delays disease onset and progression in the SOD1 G93A mouse model of familial ALS. J Neurosci Res. 2004 Aug 15;77(4):573-82.
PubChem Compound 126569
Last Modified Sep 12 2023

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